
Lignin, organosolv
Overview
Description
Lignin is a complex aromatic polymer found in the cell walls of plants, contributing to their structural integrity. Organosolv lignin is derived from lignocellulosic biomass through an organosolv process, which uses organic solvents to fractionate the biomass into its constituent components: cellulose, hemicellulose, and lignin. This method produces high-purity lignin with minimal contamination from other biomass components .
Preparation Methods
Synthetic Routes and Reaction Conditions: The organosolv process involves treating lignocellulosic biomass with organic solvents such as ethanol, methanol, or acetone, often in the presence of an acid or alkaline catalyst. The process typically operates at temperatures ranging from 100°C to 220°C and solvent concentrations between 30% and 70% . The choice of solvent and catalyst can significantly affect the yield and purity of the extracted lignin .
Industrial Production Methods: In industrial settings, the organosolv process is conducted in large reactors where the biomass is mixed with the solvent and catalyst. The mixture is heated to the desired temperature, allowing the lignin to dissolve into the solvent. The lignin-rich solution is then separated from the solid residue, and the solvent is recovered and recycled. The lignin is precipitated from the solution by adding water or another non-solvent, followed by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Organosolv lignin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying lignin’s structure and properties for different applications .
Common Reagents and Conditions:
Major Products: The primary products of these reactions include various phenolic compounds, aldehydes, and alcohols, which can be further processed into value-added chemicals and materials .
Scientific Research Applications
Key Applications
-
Biocomposites and Bio-additives
- Organosolv lignin serves as a bio-additive in polymer formulations, enhancing mechanical properties and providing antioxidant and UV protection. Studies have shown that modified organosolv lignin can significantly improve the anti-UV activity of cosmetic products, achieving SPF values exceeding 50 when incorporated into formulations .
-
Aerogels and Porous Materials
- Research has demonstrated the potential of organosolv lignin in creating highly porous aerogels. These materials exhibit high specific surface areas (up to 450 m²/g) and total pore volumes (1.4 cm³/g), making them suitable for applications in insulation, drug delivery systems, and environmental remediation .
- Adhesives and Coatings
- Fuel Production
- Pharmaceuticals and Nutraceuticals
Case Study 1: Extraction Efficiency
A study comparing different extraction methods highlighted that organosolv extraction from walnut shells yielded approximately 2370 tonnes of organosolv lignin annually using a flow-through system at 120°C for three hours. This method proved more efficient than batch extraction systems, demonstrating the scalability of organosolv processes .
Case Study 2: Aerogel Development
In another investigation, organosolv lignins derived from aspen and barley straw were utilized to create mesoporous aerogels. The structural characterization revealed that these aerogels could be tailored for specific applications, such as drug delivery systems due to their high porosity and surface area .
Comparative Data Table
Mechanism of Action
The organosolv process breaks the aryl ether bonds in lignocellulosic biomass, facilitating the separation of lignin from cellulose and hemicellulose . The mechanism involves the solubilization of lignin in the organic solvent, aided by the catalyst, which enhances the cleavage of chemical bonds within the lignin structure . This process results in high-purity lignin with preserved functional groups, making it suitable for various applications .
Comparison with Similar Compounds
Kraft Lignin: Derived from the kraft pulping process, it has a higher sulfur content and lower purity compared to organosolv lignin.
Soda Lignin: Produced using sodium hydroxide, it has a lower molecular weight and different functional group composition.
Uniqueness of Organosolv Lignin: Organosolv lignin is unique due to its high purity, low sulfur content, and preserved functional groups. These characteristics make it more suitable for applications requiring high-quality lignin, such as in the production of fine chemicals and advanced materials .
Biological Activity
Lignin, a complex organic polymer found in the cell walls of many plants, plays a crucial role in providing structural support and protection against pathogens. Among various extraction methods, organosolv lignin has gained attention due to its unique properties and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of organosolv lignin, focusing on its antioxidant and antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of Organosolv Lignin Extraction
Organosolv lignin is extracted from lignocellulosic biomass using a mixture of organic solvents and water, often under acidic conditions. This method effectively separates lignin from hemicellulose and cellulose, yielding a product with a high degree of purity. The extraction process can be optimized by varying the solvent composition, temperature, and pressure. For instance, studies have shown that an ethanol-water mixture (80:20) at 80°C can yield significant amounts of organosolv lignin while maintaining its functional properties .
Antioxidant Activity
Organosolv lignin exhibits significant antioxidant activity primarily due to its phenolic hydroxyl groups. These groups enable lignin to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases related to oxidative stress.
Mechanisms of Antioxidant Action
- Scavenging Free Radicals : Lignin's hydroxyl groups react with free radicals, neutralizing them and preventing cellular damage.
- Reducing ROS Levels : Studies indicate that organosolv lignin can reduce intracellular ROS levels in various cell types, promoting cell survival and function under oxidative stress conditions .
Case Studies
- Cell Culture Studies : Research demonstrated that organosolv lignin significantly scavenged free radicals in human osteoblast cells (MC3T3-E1), enhancing their differentiation in inflammatory environments .
- Animal Models : In a study involving mice with E. coli-induced diarrhea, administration of organosolv lignin reduced bacterial growth and improved gut health by modulating oxidative stress responses .
Antimicrobial Activity
Organosolv lignin has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is closely linked to its antioxidant capabilities.
Mechanisms of Antimicrobial Action
- Disruption of Bacterial Cell Walls : The hydrophobic nature of lignin can disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : Lignin's ability to scavenge ROS may prevent biofilm formation by pathogenic bacteria, which is crucial for their virulence.
Case Studies
- In Vitro Studies : Organosolv lignin fractions demonstrated significant inhibition of growth for pathogens like Staphylococcus aureus and Escherichia coli in laboratory settings .
- In Vivo Efficacy : In a diarrheal mouse model, the application of organosolv lignin showed reduced symptoms associated with bacterial infections, suggesting its potential as a natural antimicrobial agent in veterinary medicine .
Comparative Analysis of Organosolv Lignin Properties
The following table summarizes key properties and activities of organosolv lignin compared to other types of lignins:
Property/Activity | Organosolv Lignin | Kraft Lignin | Lignosulfonate |
---|---|---|---|
Molecular Weight | Low to moderate | High | Moderate |
Antioxidant Activity | High | Moderate | Low |
Antimicrobial Activity | High | Moderate | Low |
Solubility | High in ethanol-water mixtures | Low in water | High in water |
Q & A
Basic Research Questions
Q. What are the key experimental parameters influencing lignin extraction efficiency in organosolv pretreatment?
- Methodological Answer : Organosolv lignin extraction efficiency depends on solvent composition (e.g., ethanol-water ratio), temperature (typically 150–220°C), reaction time (30–120 min), and acid/base catalysts (e.g., H₂SO₄ or NaOH). Systematic optimization via factorial design (e.g., Box-Behnken) is recommended to identify interactions between variables .
- Data Example :
Parameter | Optimal Range | Effect on Lignin Purity |
---|---|---|
Ethanol (%) | 50–70% | ↑ Solubility of lignin fragments |
Temperature | 180–200°C | ↑ Depolymerization rate |
Time | 60–90 min | Balances yield vs. degradation |
Q. How do analytical techniques (e.g., NMR, GPC) characterize organosolv lignin’s structural heterogeneity?
- Methodological Answer :
- ²⁵¹³C NMR : Identifies functional groups (e.g., β-O-4 linkages, phenolic OH) and quantifies S/G/H lignin ratios .
- GPC : Measures molecular weight distribution (Mw, Mn) to assess depolymerization efficiency. Calibrate with polystyrene sulfonate standards for accuracy .
- FTIR : Validates lignin purity by detecting residual carbohydrates (C-O-C stretch at 1160 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in lignin’s reactivity during catalytic valorization (e.g., hydrogenolysis vs. oxidation)?
- Methodological Answer : Contradictions arise from lignin’s structural variability (e.g., branching, interunit bonds). Address via:
- Comparative kinetic studies : Quantify activation energies for competing reaction pathways under controlled conditions .
- In-situ spectroscopy : Monitor intermediate species (e.g., radicals, oligomers) using operando Raman or ESR .
- Computational modeling : DFT simulations predict bond dissociation energies (e.g., β-O-4 vs. 4-O-5 linkages) to prioritize targets .
Q. How can researchers design experiments to mitigate batch-to-batch variability in organosolv lignin feedstocks?
- Methodological Answer :
- Standardized feedstock preparation : Use ball-milled biomass with uniform particle size (<0.5 mm) and moisture content (<5%) .
- Statistical process control (SPC) : Implement control charts (X-bar, R) to monitor lignin yield, Mw, and functional group consistency across batches .
- Pre-fractionation : Separate lignin fractions via solvent partitioning (e.g., acetone/water) to isolate homogeneous subsets .
Q. What advanced methodologies validate the formation of organosolv lignin derivatives (e.g., hydroxypropyl ethers) for functional materials?
- Methodological Answer :
- Step 1 : Confirm etherification via ¹H NMR (disappearance of hydroxyl protons at δ 5–6 ppm) and FTIR (C-O-C stretch at 1100 cm⁻¹) .
- Step 2 : Assess thermal stability via TGA (degradation onset >250°C indicates successful derivatization) .
- Step 3 : Test solubility in nonpolar solvents (e.g., chloroform) to confirm hydrophobicity enhancement .
Q. Addressing Research Gaps
Q. How to reconcile discrepancies between lignin’s theoretical vs. experimental monomer yields during depolymerization?
- Methodological Answer : Discrepancies often stem from:
- Repolymerization : Mitigate via quenching agents (e.g., BHT) to trap reactive intermediates .
- Incomplete extraction : Use sequential solvent washing (e.g., dichloromethane → ethyl acetate) to recover low-Mw aromatics .
- Quantitative analysis : Employ internal standards (e.g., syringaldehyde) in HPLC for accurate monomer quantification .
Q. Methodological Best Practices
- Hypothesis formulation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with biomass valorization goals .
- Data integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/GPC data in repositories like Zenodo .
- Peer review preparation : Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion) and cite primary literature (e.g., Zakzeski et al., 2010) over reviews .
Properties
IUPAC Name |
1-[4-[1-[4-[2-[4-[5-(1,2-dihydroxypropyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propoxy]-3-hydroxy-5-methoxyphenyl]-3-hydroxy-2-[4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H92O28/c1-41(87)72(90)47-25-50-51(35-83)75(108-80(50)67(31-47)100-9)44-16-21-57(63(29-44)96-5)104-70(37-85)78(46-14-18-54(88)60(28-46)93-2)109-81-55(89)26-48(34-68(81)101-10)79(106-59-20-15-43(27-62(59)95-4)73(91)69(36-84)103-56-19-13-42(12-11-23-82)24-61(56)94-3)71(38-86)105-58-22-17-45(30-64(58)97-6)76-52-39-102-40-53(52)77(107-76)49-32-65(98-7)74(92)66(33-49)99-8/h11-22,24-34,41,51-53,69-73,75-79,82-92H,23,35-40H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKESRENLAKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)OC(CO)C(C4=CC(=C(C=C4)O)OC)OC5=C(C=C(C=C5OC)C(C(CO)OC6=C(C=C(C=C6)C7C8COCC8C(O7)C9=CC(=C(C(=C9)OC)O)OC)OC)OC1=C(C=C(C=C1)C(C(CO)OC1=C(C=C(C=C1)C=CCO)OC)O)OC)O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H92O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1513.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8068-03-9 | |
Record name | Lignin, organosolv | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lignin, organosolv | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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